molecular formula C22H28N4O B12768246 Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- CAS No. 88133-29-3

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)-

Cat. No.: B12768246
CAS No.: 88133-29-3
M. Wt: 364.5 g/mol
InChI Key: IPAFISRNGJMNGW-YPRAWBIMSA-N
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Description

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of an alpha-cyano group and an isobutyl substituent at the 6-position, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the ergoline core structure, followed by the introduction of the alpha-cyano and isobutyl groups. Common synthetic routes may involve:

    Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.

    Introduction of the Alpha-Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under basic conditions.

    Addition of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the alpha-cyano group or other reactive sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex ergoline derivatives with potential pharmacological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors and enzymes.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The alpha-cyano group and isobutyl substituent play crucial roles in modulating its binding affinity and selectivity. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- can be compared with other similar compounds, such as:

    Ergoline-8-propanamide, alpha-cyano-6-(cyclopropylmethyl)-, (8-beta)-: This compound has a cyclopropylmethyl group instead of an isobutyl group, which may affect its chemical and biological properties.

    Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-: The presence of a 2,3-dihydro and a methyl group at the 6-position distinguishes this compound from the isobutyl derivative.

    Alpha-cyano-6-(2-methylpropyl)ergoline-8-propanamide, (8-beta)-: The 2-methylpropyl group in this compound provides a different steric and electronic environment compared to the isobutyl group.

Properties

CAS No.

88133-29-3

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-7-(2-methylpropyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C22H28N4O/c1-13(2)11-26-12-14(6-15(9-23)22(24)27)7-18-17-4-3-5-19-21(17)16(10-25-19)8-20(18)26/h3-5,10,13-15,18,20,25H,6-8,11-12H2,1-2H3,(H2,24,27)/t14-,15?,18-,20-/m1/s1

InChI Key

IPAFISRNGJMNGW-YPRAWBIMSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Canonical SMILES

CC(C)CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Origin of Product

United States

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